2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine
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Overview
Description
2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine is a compound that features a piperazine ring substituted with a 4-bromo-phenyl group and an ethylamine chain. Piperazine derivatives are commonly found in pharmaceuticals due to their ability to modulate pharmacokinetic properties. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine typically involves the reaction of 4-bromoaniline with piperazine under specific conditions. One common method includes the use of a Mannich reaction, which is a three-step protocol . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes the same steps as laboratory synthesis but scaled up to meet industrial demands. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, especially on the bromophenyl ring, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a ligand in receptor studies.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound can modulate the activity of these receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromo-phenyl)-piperazine: Similar structure but lacks the ethylamine chain.
4-(4-Chloro-phenyl)-piperazine: Similar structure with a chlorine atom instead of bromine.
1-(4-Bromo-phenyl)-piperazine: Similar structure but with different substitution patterns.
Uniqueness
2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine is unique due to its specific substitution pattern, which imparts distinct pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-(4-bromophenyl)piperazin-1-yl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3/c13-11-1-3-12(4-2-11)16-9-7-15(6-5-14)8-10-16/h1-4H,5-10,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYCDABPAPCTDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363955 |
Source
|
Record name | 2-[4-(4-Bromophenyl)piperazin-1-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199616-96-1 |
Source
|
Record name | 2-[4-(4-Bromophenyl)piperazin-1-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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